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Introduction
2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent

analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for investigating the

roles of ATP in living cells. Its fluorescence is exquisitely sensitive to its local environment; in

aqueous solutions, its fluorescence is weak, but upon binding to ATP-binding proteins, it

exhibits a significant enhancement in fluorescence intensity and a blue shift in its emission

spectrum.[1][2][3] This property makes TNP-ATP an invaluable probe for studying the

localization, dynamics, and function of ATP-binding proteins, including ion channels,

transporters, and enzymes, in real-time and within the complex milieu of a living cell.[2] This

document provides detailed application notes and protocols for utilizing TNP-ATP as a

fluorescent marker in live-cell imaging.

Quantitative Data Presentation
The photophysical properties and binding affinities of TNP-ATP are crucial for designing and

interpreting live-cell imaging experiments. The following tables summarize key quantitative data

for TNP-ATP.

Table 1: Photophysical Properties of TNP-ATP
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Property
Value (Free in
Aqueous Solution)

Value (Protein-
Bound)

Reference(s)

Excitation Maximum

(λex)
~408 nm, ~470 nm ~408 nm [2][3]

Emission Maximum

(λem)
~561 nm

Blue-shifted (~530-

550 nm)
[2][3]

Fluorescence

Enhancement
- Several-fold increase [3][4]

Quantum Yield
Not explicitly reported,

but low

Increased upon

binding
[5]

Fluorescence Lifetime Not explicitly reported Changes upon binding [5]

Table 2: Binding Affinities (Kd) and Inhibitory Constants (IC50) of TNP-ATP for Various Proteins
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Protein
Target

Protein
Class

Organism
Kd (TNP-
ATP)

IC50 (TNP-
ATP)

Reference(s
)

P2X1

Receptor
Ion Channel Human - ~6 nM [2]

P2X3

Receptor
Ion Channel Human - ~0.9 nM [2]

P2X2/3

Receptor
Ion Channel Human - ~7 nM [2]

Insulin-

degrading

enzyme (IDE)

Enzyme Rat 1.15 µM - [4]

Na+/K+-

ATPase

Enzyme

(Pump)
Eel

0.04 - 0.09

µM (3°C)
- [6]

CheA Kinase
Escherichia

coli
- - [3]

PhoQcat Kinase
Salmonella

enterica
294 ± 33 µM - [7]

Tm-MreB
Cytoskeletal

Protein

Thermotoga

maritima
3.69 µM - [8]

Candida drug

resistance 1

protein

(Cdr1p)

ABC

Transporter

Candida

albicans
- - [2]

Cryptosporidi

um parvum

ABC

transporter 4

(CpABC4)

ABC

Transporter

Cryptosporidi

um parvum
- - [2]
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TNP-ATP is a versatile tool for a range of live-cell imaging applications, primarily focused on

visualizing the activity and localization of ATP-binding proteins.

Visualizing P2X Receptor Activation and Antagonism
P2X receptors are ATP-gated ion channels involved in numerous physiological processes. As a

potent antagonist of several P2X receptor subtypes, TNP-ATP can be used to visualize the

location of these receptors on the cell surface and to study the dynamics of their blockade. By

labeling cells with TNP-ATP, researchers can observe the distribution of P2X receptors and,

through competitive binding experiments with ATP or other ligands, investigate the kinetics of

receptor-ligand interactions.
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Figure 1. P2X Receptor Signaling Pathway.

Probing ABC Transporter Activity
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize

the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.

[9][10] While direct imaging of substrate transport using TNP-ATP is not a primary application,

its fluorescence enhancement upon binding to the nucleotide-binding domains (NBDs) of ABC

transporters can be exploited. In permeabilized cells or with purified transporters, changes in

TNP-ATP fluorescence can report on the conformational changes associated with the ATP

binding and hydrolysis cycle of the transporter.[11] For live-cell applications, TNP-ATP could
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potentially be used in conjunction with other techniques, such as FRET, to study the dynamics

of NBDs.
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Figure 2. Simplified ABC Transporter Cycle.

Experimental Protocols
General Live-Cell Imaging Workflow
The following diagram outlines a general workflow for live-cell imaging experiments using

fluorescent probes like TNP-ATP.
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Start

1. Cell Culture
- Plate cells on imaging-compatible dishes
- Ensure healthy, sub-confluent monolayer

2. Labeling with TNP-ATP
- Prepare fresh TNP-ATP solution

- Incubate cells with TNP-ATP

3. Washing
- Gently wash cells to remove unbound probe

4. Image Acquisition
- Use appropriate filter sets

- Minimize phototoxicity

5. Data Analysis
- Quantify fluorescence intensity

- Analyze localization and dynamics

End
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Figure 3. General Live-Cell Imaging Workflow.

Protocol 1: Live-Cell Imaging of P2X Receptors with
TNP-ATP
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This protocol describes a method for labeling and visualizing P2X receptors on the surface of

live cells using TNP-ATP.

Materials:

Cells expressing the P2X receptor of interest

Glass-bottom imaging dishes or coverslips

Cell culture medium

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

TNP-ATP stock solution (e.g., 10 mM in water, stored at -20°C in the dark)

Fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~400-420 nm,

emission ~520-560 nm) and a heated stage with CO2 control.

Procedure:

Cell Preparation:

One to two days before imaging, seed the cells onto glass-bottom dishes or coverslips at a

density that will result in a 50-70% confluent monolayer on the day of the experiment.

On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS or

physiological buffer.

TNP-ATP Labeling:

Prepare a working solution of TNP-ATP in pre-warmed HBSS. A final concentration in the

range of 100 nM to 1 µM is a good starting point. The optimal concentration should be

determined empirically for each cell type and experimental setup to maximize signal-to-

noise while minimizing potential off-target effects.

Incubate the cells with the TNP-ATP solution for 15-30 minutes at 37°C, protected from

light.
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Washing:

Gently aspirate the TNP-ATP solution and wash the cells three times with pre-warmed

HBSS to remove unbound probe and reduce background fluorescence.

Image Acquisition:

Place the imaging dish on the microscope stage maintained at 37°C and 5% CO2.

Locate the cells using brightfield or phase-contrast microscopy.

Using the appropriate fluorescence filter set, acquire images of the TNP-ATP-labeled cells.

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure

time that provides a good signal-to-noise ratio.

For time-lapse imaging, acquire images at the desired intervals.

Data Analysis:

Analyze the acquired images to determine the localization of TNP-ATP fluorescence,

which corresponds to the location of the P2X receptors.

Quantify the fluorescence intensity in different cellular regions or over time to study

receptor dynamics.

Notes:

TNP-ATP is light-sensitive; therefore, all steps involving the probe should be performed with

minimal light exposure.

The optimal labeling concentration and incubation time may vary depending on the cell type

and the expression level of the target receptor.

For competitive binding studies, cells can be co-incubated with TNP-ATP and a non-

fluorescent ligand, or the non-fluorescent ligand can be added during image acquisition to

observe the displacement of TNP-ATP.
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Conclusion
TNP-ATP is a valuable fluorescent probe for the study of ATP-binding proteins in live cells. Its

environmentally sensitive fluorescence provides a powerful means to visualize the localization

and dynamics of these important cellular components. By following the protocols and

considering the quantitative data presented in these application notes, researchers can

effectively employ TNP-ATP to gain deeper insights into the complex roles of ATP in cellular

physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12735322#live-cell-imaging-with-tnp-atp-as-a-
fluorescent-marker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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